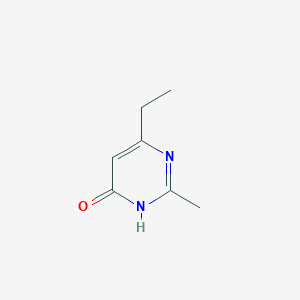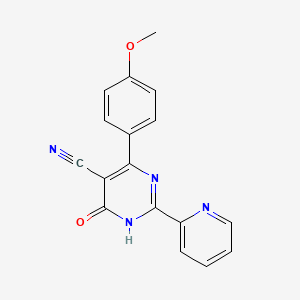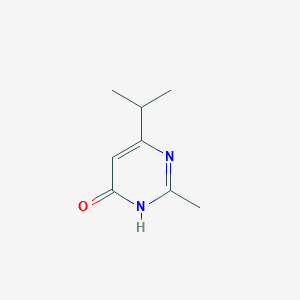
3-Hydrazono-4-iodoindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydrazono-4-iodoindolin-2-one is a heterocyclic compound that belongs to the family of indole derivatives. It has a molecular formula of C8H6IN3O and a molecular weight of 287.06 g/mol.
Synthesis Analysis
The synthesis of hydrazonoindolin-2-ones involves the reaction of intermediates with 3-hydrazonoindolin-2-one . The reaction mixture is heated under reflux for several hours, then cooled to room temperature .Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 6 hydrogen atoms, 1 iodine atom, 3 nitrogen atoms, and 1 oxygen atom .Scientific Research Applications
Tautomerism and Structural Analysis
- Tautomerism Studies: Research has explored the tautomerism of compounds similar to 3-hydrazono-4-iodoindolin-2-one, such as 2-hydrazono-3-phenylquinazolin-4(3H)-ones, emphasizing their existence predominantly as imino tautomers in solutions (Ghiviriga et al., 2009).
Synthesis and Biological Evaluation
- Synthesis of Derivatives for Biological Evaluation: Novel thiazole compounds, including derivatives related to this compound, have been synthesized and evaluated for their potential anti-inflammatory properties (Helal et al., 2013).
- Kinetic Studies in Drug Development: Kinetic studies on N-Mannich bases of 3-hydrazonoindolin-2-one have been conducted, showing relevance in the development of antiviral and tuberculostatic drugs (Ismail, 2012).
Antimicrobial Applications
- Antimicrobial Activity Research: Derivatives of this compound have been studied for their antimicrobial activities, including evaluations of tuberculostatic activity (Gobis et al., 2022).
Synthesis Methods and Chemical Properties
- Regioselectivity and Antimicrobial Activity: Studies on 6-iodoquinazolin-4(3H)-one derivatives, closely related to this compound, have been conducted to understand their regioselectivity and antimicrobial properties (El-Hashash et al., 2016).
- Synthesis and X-ray Structure Analysis: Research into the synthesis and X-ray structural analysis of compounds derived from this compound, specifically focusing on their potential biological activities, has been conducted (Khalil et al., 2022).
Antiviral Activity Studies
- Primary Antiviral Activity Evaluation: Studies on derivatives of 3-hydrazono-5-nitro-2-indolinone, related to this compound, have been conducted to evaluate their primary antiviral activities (Terzioğlu et al., 2005).
Additional Research and Applications
- Exploration of Novel Syntheses and Applications: Additional research has been conducted exploring novel syntheses and potential applications of compounds similar to this compound, expanding understanding of their chemical properties and potential uses in various scientific fields (Hasegawa et al., 2008).
Properties
IUPAC Name |
3-diazenyl-4-iodo-1H-indol-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3O/c9-4-2-1-3-5-6(4)7(12-10)8(13)11-5/h1-3,10-11,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMONCZKZZLXCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=C(N2)O)N=N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl N-{2-[2-(4-methoxyphenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1417639.png)




![N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1417651.png)

![ethyl (2E)-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]-2-acetamidoacetate](/img/structure/B1417655.png)


